Navigating the Synthesis and Application of 4-Bromo-3-hydroxyphenylboronic Acid Pinacol Ester: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 4-Bromo-3-hydroxyphenylboronic Acid Pinacol Ester: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-3-hydroxyphenylboronic acid pinacol ester is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a boronic ester, allows for sequential and site-selective cross-coupling reactions. This guide provides an in-depth exploration of its synthesis, key reactions, and practical applications, with a focus on empowering researchers to effectively utilize this valuable building block in their drug discovery and development endeavors. While a specific CAS number for this compound could not be definitively verified through broad searches, this guide consolidates critical information based on closely related and structurally similar compounds. Researchers are advised to verify the CAS number upon sourcing this reagent from commercial suppliers.
Introduction: The Strategic Advantage of 4-Bromo-3-hydroxyphenylboronic Acid Pinacol Ester
Arylboronic acids and their pinacol esters are foundational pillars of modern organic synthesis, largely due to their remarkable utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The pinacol ester of 4-Bromo-3-hydroxyphenylboronic acid emerges as a particularly strategic building block due to the orthogonal reactivity of its functional groups. The boronic ester facilitates carbon-carbon bond formation via palladium catalysis, while the bromine atom offers a handle for subsequent cross-coupling or other transformations. The hydroxyl group can be a key pharmacophoric element or a site for further derivatization. This trifecta of functionality makes it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds often found in pharmaceutically active molecules.
Table 1: Physicochemical Properties of Related Arylboronic Acid Pinacol Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Hydroxyphenylboronic acid pinacol ester | 269409-70-3 | C₁₂H₁₇BO₃ | 220.07 |
| 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester | 269410-22-2 | C₁₃H₁₉BO₄ | 250.10 |
| 4-Bromomethylphenylboronic acid pinacol ester | 138500-85-3 | C₁₃H₁₈BBrO₂ | 297.00 |
| 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 452972-13-3 | C₁₁H₁₅BBrNO₂ | 283.96 |
Synthesis of 4-Bromo-3-hydroxyphenylboronic Acid Pinacol Ester: The Miyaura Borylation
The most prevalent and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed process involves the coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). For the synthesis of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester, the logical starting material would be 2-bromo-5-iodophenol or a similarly dihalogenated phenol, where the greater reactivity of the iodine atom would favor selective borylation.
Causality in Experimental Choices
The choice of catalyst, ligand, base, and solvent is critical for a successful Miyaura borylation.
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Catalyst and Ligand: A palladium catalyst, often PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), is commonly employed. The dppf ligand is robust and promotes high catalytic activity.
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Base: A weak base such as potassium acetate (KOAc) is crucial. Stronger bases can promote competitive Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, leading to undesired byproducts.
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Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reagents and facilitate the reaction.
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Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent for introducing the pinacol boronate moiety.
Experimental Protocol: Miyaura Borylation of a Dihalogenated Phenol (General Procedure)
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Reaction Setup: To an oven-dried Schlenk flask, add the dihalogenated phenol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 1: Generalized workflow for the Miyaura borylation synthesis.
Key Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The presence of both a boronic ester and a bromine atom allows for sequential couplings, providing a powerful strategy for the synthesis of complex biaryl and heteroaryl structures.
Mechanistic Insights and Strategic Bond Formation
The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The boronic ester first reacts with a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of reaction conditions can allow for selective coupling at either the boronic ester or the bromine position. Typically, the C-B bond is more reactive under standard Suzuki-Miyaura conditions than the C-Br bond.
Experimental Protocol: Sequential Suzuki-Miyaura Coupling (General Procedure)
Step 1: Coupling at the Boronic Ester Position
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Reaction Setup: In a Schlenk flask, combine 4-Bromo-3-hydroxyphenylboronic acid pinacol ester (1.0 equiv), the desired aryl or heteroaryl halide (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
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Inert Atmosphere: Purge the flask with an inert gas.
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Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
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Reaction: Heat the mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
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Workup and Purification: After cooling, perform a standard aqueous workup, extract the product into an organic solvent, dry, and purify by column chromatography.
Step 2: Coupling at the Bromine Position
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Reaction Setup: The product from Step 1 (the bromo-biaryl derivative) is then subjected to a second Suzuki-Miyaura coupling. Combine the bromo-biaryl (1.0 equiv) with a different boronic acid or ester (1.2 equiv), a palladium catalyst, and a base.
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Reaction and Workup: Follow a similar procedure as in Step 1 to effect the second C-C bond formation.
Figure 2: Sequential Suzuki-Miyaura coupling strategy.
Purification and Handling Considerations
Purification Strategies
Arylboronic acid pinacol esters can sometimes be challenging to purify via standard silica gel chromatography due to potential hydrolysis on the acidic silica surface. However, several strategies can be employed to mitigate this:
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Neutralized Silica: Using silica gel that has been neutralized with a base (e.g., triethylamine) can prevent degradation.
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Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel for the purification of sensitive boronic esters.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.
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Trituration: For removing minor impurities, trituration with a non-polar solvent like hexane can be effective.
Handling and Storage
Arylboronic acid pinacol esters are generally more stable than their corresponding boronic acids. However, they are still susceptible to hydrolysis over time, especially in the presence of moisture.
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Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.
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Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Safety Precautions
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Skin and eye irritation: Direct contact may cause irritation.
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Respiratory tract irritation: Inhalation of dust may irritate the respiratory system.
In case of exposure, follow standard first-aid procedures:
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Skin contact: Wash the affected area thoroughly with soap and water.
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Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move to fresh air.
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Ingestion: Do not induce vomiting. Seek medical attention.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive safety information.
Conclusion
4-Bromo-3-hydroxyphenylboronic acid pinacol ester is a powerful and versatile building block for the synthesis of complex organic molecules. Its strategic placement of three distinct functional groups allows for a high degree of synthetic flexibility, making it an invaluable tool in drug discovery and materials science. A thorough understanding of its synthesis via the Miyaura borylation, its application in sequential Suzuki-Miyaura couplings, and proper handling and purification techniques will enable researchers to fully exploit the potential of this remarkable reagent.
References
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PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]
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Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
